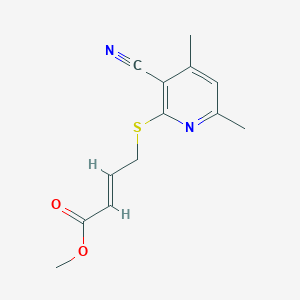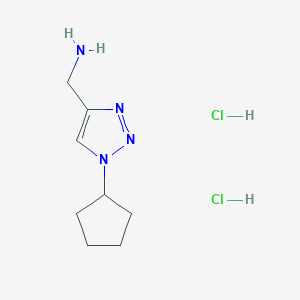![molecular formula C10H13Cl3N2O2S B2566514 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1172060-75-1](/img/structure/B2566514.png)
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
Several studies have focused on the synthesis of pharmaceutical intermediates involving piperazine derivatives. Quan (2006) and Li Ning-wei (2006) both describe the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from dichloro-nitrobenzene and piperazine, achieving yields of 48.2% and 53.3%, respectively. These processes involve alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, highlighting the compound's role in pharmaceutical synthesis Quan, 2006; Li Ning-wei, 2006.
Receptor Antagonism and Radioligand Binding
Borrmann et al. (2009) designed, synthesized, and characterized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, demonstrating potent A2B adenosine receptor antagonism. This study underscores the compound's utility in developing receptor-specific antagonists, with significant implications for therapeutic applications Borrmann et al., 2009.
Development of Therapeutic Agents
Abbasi et al. (2019) synthesized a series of compounds with potential therapeutic applications. Their study demonstrated the inhibitory activity of synthesized compounds against α-glucosidase enzyme, suggesting a potential avenue for diabetes treatment. This research exemplifies the compound's role in the development of new therapeutic agents with specific biochemical activities Abbasi et al., 2019.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCFZNGXFZZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2566432.png)



![3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B2566438.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)

![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)